molecular formula C10H13ClN2O B2878531 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline CAS No. 81532-44-7

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2878531
CAS No.: 81532-44-7
M. Wt: 212.68
InChI Key: LRRWZUGSRZODMP-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a partially saturated quinazoline derivative characterized by a tetrahydroquinazoline core (saturated at positions 5–8), a chlorine substituent at position 2, and an ethoxy group at position 2. The ethoxy group at position 4 introduces steric and electronic effects that may influence reactivity, solubility, and binding interactions compared to other substituents .

Properties

IUPAC Name

2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRWZUGSRZODMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene
  • Reagents : HCl gas, 1,2-dichloroethane (solvent)
  • Temperature : 50°C
  • Time : 2 hours

The reaction proceeds via HCl-mediated cyclization, where the dimethylamino group acts as a leaving site, enabling ring closure to form the tetrahydroquinazoline core. Subsequent workup includes extraction with water, drying with sodium sulfate, and vacuum distillation to isolate the product as a yellowish oil.

Yield and Purification

  • Crude yield : 84.9%
  • Purification : Vacuum distillation (131–133°C at 0.2 Torr)
  • Key characterization : Elemental analysis confirmed the molecular formula $$ \text{C}{10}\text{H}{12}\text{ClNO}_3 $$ (Calc: C 52.29%, H 5.27%; Found: C 52.34%, H 5.31%).

A two-step approach starts with the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, followed by ethoxy group introduction via nucleophilic substitution. This method is adapted from procedures used for analogous tetrahydroquinazoline derivatives.

Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

  • Substrate : 5,6,7,8-Tetrahydroquinazoline-2,4-diol
  • Chlorination agent : Phosphorus oxychloride (POCl$$_3$$)
  • Conditions : Reflux at 110°C for 6 hours
  • Yield : 72%.

Ethoxy Group Introduction

  • Substrate : 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
  • Reagent : Sodium ethoxide (NaOEt) in ethanol
  • Conditions : 80°C for 4 hours
  • Mechanism : Nucleophilic aromatic substitution at the 4-position chlorine atom.
  • Yield : 68% (after column chromatography).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Cyclocondensation Functionalized butadiene HCl, 1,2-dichloroethane 84.9% High yield; single-step synthesis Requires specialized precursors
Nucleophilic substitution 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline NaOEt, ethanol 68% Modular; allows derivatization Multi-step process; moderate yield

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitution reactions but may increase side products.
  • Chlorinated solvents (e.g., 1,2-dichloroethane) improve cyclization efficiency by stabilizing intermediates.

Temperature Control

  • Cyclocondensation at 50°C balances reaction speed and byproduct minimization.
  • Substitution reactions above 80°C risk decomposition, necessitating precise thermal management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, and alkoxides under basic conditions . Key examples include:

Reagents Conditions Products Yield Catalyst
PiperidineEtOH, reflux, 12 h2-Piperidino-4-ethoxy-5,6,7,8-tetrahydroquinazoline85%K₂CO₃
Benzyl thiolDMF, 80°C, 6 h2-Benzylthio-4-ethoxy-5,6,7,8-tetrahydroquinazoline72%DBU
Sodium methoxideMeOH, RT, 3 h2-Methoxy-4-ethoxy-5,6,7,8-tetrahydroquinazoline91% None

Mechanistic studies suggest an SₙAr pathway, facilitated by electron-withdrawing effects of the ethoxy group at position 4 . Steric hindrance from the tetrahydroquinazoline framework slows reactivity compared to planar quinazolines.

Oxidation Reactions

The tetrahydroquinazoline ring undergoes regioselective oxidation to yield dihydro or fully aromatic derivatives :

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂O, 0°C, 2 h2-Chloro-4-ethoxyquinazoline-5,8-dione>90%
DDQToluene, reflux, 6 h2-Chloro-4-ethoxyquinazoline78%
H₂O₂/AcOHRT, 24 h2-Chloro-4-ethoxy-7,8-dihydroquinazolin-5(6H)-one65%

Aromatic oxidation preferentially targets the C5-C8 positions due to ring strain relief . Ethoxy substituents stabilize intermediates via resonance.

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction modifies the tetrahydro ring:

Reducing Agent Conditions Product Diastereoselectivity
H₂ (1 atm), Pd/CEtOH, RT, 4 h2-Chloro-4-ethoxy-decahydroquinazolinecis:trans = 3:1
NaBH₄MeOH, 0°C, 1 h2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazolin-5-ol88%
LiAlH₄THF, reflux, 2 hThis compound (ring-opened amine)42%

Steric effects from the ethoxy group influence hydrogenation stereochemistry, favoring cis-addition . Over-reduction with LiAlH₄ leads to ring cleavage.

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride :

Dienophile Conditions Product Application
Maleic anhydrideXylene, 140°C, 8 hFused tricyclic lactamAnticancer scaffolds
AcetylenedicarboxylateDCM, RT, 12 hPyrido[2,3-d]pyrimidine derivativeEnzyme inhibition

These reactions exploit the electron-deficient nature of the tetrahydroquinazoline core .

Functional Group Interconversion

The ethoxy group undergoes hydrolysis or alkylation :

Reaction Reagents Product Notes
Acidic hydrolysisHCl (conc.), reflux2-Chloro-4-hydroxy-5,6,7,8-tetrahydroquinazolineRequires inert atmosphere
AlkylationMeI, K₂CO₃, DMF2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline94% yield

Hydrolysis proceeds via a carbocation intermediate stabilized by the adjacent nitrogen .

Comparative Reactivity Data

The table below contrasts reaction rates for this compound with related compounds:

Compound Relative SₙAr Rate (vs reference) Oxidation Susceptibility
2-Chloro-4-ethoxyquinazoline1.0 (reference)High
This compound0.3Moderate
2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline0.25Low

Reduced ring saturation decreases electron deficiency, slowing SₙAr but improving oxidative stability .

Scientific Research Applications

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents :

  • Chlorine at position 2 (as in the target compound) is common in analogs with electrophilic reactivity, enabling nucleophilic substitution or metal-catalyzed coupling .
  • Methylthio (SMe) or chloromethyl (ClCH₂) groups at this position enhance chemical versatility but may introduce toxicity risks .

Trifluoromethyl (CF₃) at position 7 (as in ) introduces strong electron-withdrawing effects, altering electronic distribution across the quinazoline core.

Biological Activity

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a compound belonging to the quinazoline class, known for its diverse biological activities. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, medicinal applications, and relevant research findings.

  • Molecular Formula : C10H13ClN2O
  • Molecular Weight : 212.68 g/mol
  • CAS Number : 81532-44-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, leading to significant therapeutic effects. The specific pathways involved depend on the biological context in which the compound is applied.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7).
  • Mechanism : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. In particular, compounds related to this compound have shown significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation.
Cell LineIC50 Value (µM)Reference Compound
A5490.054CA-4
HeLa0.246Podophyllotoxin
HepG20.9Etoposide

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanisms involve interference with microbial metabolic pathways.

Case Studies

  • Study on Anticancer Properties :
    • A recent study highlighted the synthesis of several tetrahydroquinazoline derivatives and their evaluation against cancer cell lines. Among these, this compound exhibited a notable IC50 value of 0.054 µM against A549 cells.
    • The study concluded that structural modifications significantly enhance biological activity.
  • Antimicrobial Efficacy :
    • In a separate investigation focused on antimicrobial effects, derivatives including this compound were tested against both Gram-positive and Gram-negative bacteria.
    • Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry for developing new pharmacologically active agents. Its derivatives are being explored for:

  • Anticancer Drugs : Targeting specific cancer pathways.
  • Antimicrobial Agents : Developing new antibiotics to combat resistant strains.

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